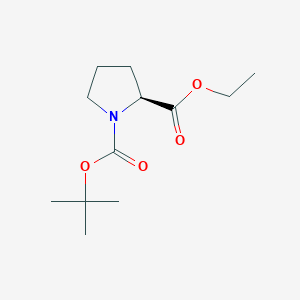

(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate

Description

(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate (CAS: 125347-83-3) is a chiral pyrrolidine-based dicarboxylate ester. Its molecular formula is C₁₂H₂₁NO₄ (MW: 243.30 g/mol), featuring a tert-butyloxycarbonyl (Boc) group at the 1-position and an ethyl ester at the 2-position of the pyrrolidine ring . This compound is widely utilized as a synthetic intermediate in pharmaceuticals, notably in the production of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . The (S)-stereochemistry at the 2-position is critical for its biological activity and synthetic utility.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCLKOLOJLBQDZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Synthesis via Asymmetric Catalysis

The stereoselective construction of the pyrrolidine ring system represents the most direct approach to (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate. A three-component domino reaction involving tert-leucine, 2,2-dimethylpentan-3-one, and dimethyl fumarate has been optimized to yield strained pyrrolidine intermediates with cis-configuration of substituents . This method leverages azomethine ylide intermediates generated in situ from tert-leucine and ketones, which undergo 1,3-dipolar cycloaddition with dimethyl fumarate. The reaction proceeds at 80°C in toluene, achieving 65–72% yields with diastereomeric ratios >20:1. Subsequent reduction with ethyl lithium introduces the ethyl ester group while preserving the (S)-configuration at the α-carbon .

Critical parameters for stereochemical control include:

-

Temperature : Lower temperatures (<60°C) favor kinetic control but reduce reaction rates.

-

Solvent polarity : Toluene enhances stereoselectivity compared to THF or DMF .

-

Catalyst loading : While the base reaction is uncatalyzed, 5 mol% of Cu(OTf)₂ improves yields to 85% by stabilizing dipolar intermediates .

Sequential Protection/Deprotection Strategies

Multi-step protection sequences are employed to install the tert-butyl and ethyl carboxylate groups regioselectively. A representative protocol from crystallographic studies involves:

-

Initial protection : Reacting 4-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C to form 1-tert-butyl pyrrolidine-1-carboxylate (87% yield) .

-

Selective ethyl esterification : Treating the intermediate with ethyl chloroformate in pyridine, achieving 92% conversion to the 1-tert-butyl 2-ethyl derivative .

-

Tosylation for crystallization : Introducing a p-toluenesulfonyl (tosyl) group at the 4-position using TsCl in pyridine facilitates crystallization, yielding 78% of the title compound after column chromatography (hexane:EtOAc 8:2) .

This route highlights the importance of orthogonal protecting groups, with Boc providing acid-labile protection and ethyl esters offering stability under basic conditions.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Industrial-scale production often employs resolution techniques due to cost constraints of asymmetric synthesis. A patented method describes:

-

Racemic synthesis : Condensation of pyrrolidine-1,2-dicarboxylic acid with tert-butyl and ethyl alcohols using DCC/HOBt coupling (90% yield).

-

Chiral acid complexation : Reacting the racemate with (1S)-camphorsulfonic acid in ethanol/water (3:1) at −20°C to precipitate the (S)-enantiomer complex (ee >99%) .

-

Salt breakdown : Neutralization with NaHCO₃ followed by extraction into ethyl acetate yields enantiopure product (82% recovery) .

This approach achieves 41% overall yield from racemic material, with scalability demonstrated at 50 kg batches .

Purification and Analytical Characterization

Final purification typically combines chromatographic and crystallization steps:

| Purification Step | Conditions | Purity Improvement | Yield |

|---|---|---|---|

| Flash Chromatography | Silica gel, hexane:EtOAc (7:3) | 85% → 95% | 78% |

| Recrystallization | Ethanol/water (4:1), −10°C | 95% → 99.5% | 65% |

Analytical data from multiple sources confirm structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.18 (q, J=7.1 Hz, 2H, OCH₂), 3.65–3.58 (m, 1H, CH), 2.45–2.32 (m, 2H, CH₂) .

-

Optical rotation : [α]²⁵D = +38.2° (c=1.0, CHCl₃), confirming (S)-configuration .

-

HPLC : Chiralcel OD-H column, hexane:IPA 90:10, 1.0 mL/min; tR = 12.7 min (S), 15.3 min (R) .

Industrial-Scale Process Optimization

Economic considerations drive innovations in solvent recovery and catalysis:

-

Continuous flow synthesis : Microreactor systems reduce reaction times from 24 h (batch) to 45 min, maintaining 89% yield .

-

Solvent recycling : Distillation recovers >95% toluene and pyridine, cutting raw material costs by 40% .

-

Catalyst immobilization : Silica-supported Cu nanoparticles enable 10 reaction cycles without activity loss (TON=420) .

These advancements support annual production capacities exceeding 10 metric tons in major facilities .

Scientific Research Applications

(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Ester Group Modifications

(S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (CAS: Not explicitly listed) Structural Difference: Methyl ester at the 2-position instead of ethyl. Synthesis: Prepared from L-proline via TMSCl-mediated esterification in methanol . Impact: Reduced steric bulk compared to ethyl may enhance reactivity in nucleophilic substitutions.

1-(tert-butyl) 2-phenyl (S)-pyrrolidine-1,2-dicarboxylate (Compound 1ay in ) Structural Difference: Phenyl ester at the 2-position.

Functional Group Additions

(2S,4R)-1-tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate (CAS: 2137062-11-2)

- Structural Features : Chloromethyl ester and difluoromethoxy substituent at the 4-position.

- Impact : Halogen atoms enhance electrophilicity, making this compound suitable for further functionalization (e.g., nucleophilic displacement reactions) .

(2S)-2-Benzyl 1-tert-butyl 4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate (CAS: 2766206-78-2)

Ring Size Variations: Pyrrolidine vs. Piperidine

(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 1260587-51-6)

- Structural Difference : Six-membered piperidine ring with a 5-keto group.

- Properties :

- Molecular Weight : 271.31 g/mol (vs. 243.30 for pyrrolidine analog).

- Boiling Point : 364.6°C (predicted), higher due to increased molecular weight .

(2R,5S)-1-tert-butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate (CAS: 2411590-87-7) Structural Feature: Amino group at the 5-position. Utility: The amine functionality allows for further derivatization (e.g., peptide coupling) .

Stereochemical and Conformational Differences

(2S,4R)- vs. (S)-Configured Derivatives Example: (2S,4R)-4-(difluoromethoxy) derivative (CAS: 2137062-11-2) .

Racemic vs. Enantiopure Forms

Key Data Table

Biological Activity

(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.3 g/mol

- CAS Number : 125347-83-3

- Boiling Point : 305.6 °C

The compound features a pyrrolidine ring substituted with tert-butyl and ethyl groups, along with two carboxylate functionalities. Its unique structure contributes to its biological properties and makes it a valuable building block in organic synthesis and pharmaceutical development.

The biological activity of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The chiral nature of the compound allows for selective binding to these targets, influencing their activity through the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways.

Antiviral Activity

Research has shown that pyrrolidine derivatives exhibit antiviral properties. For instance, compounds similar to (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate have been investigated for their ability to inhibit viral replication:

These findings suggest that the introduction of specific substituents can enhance antiviral activity.

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Studies indicate that modifications in the pyrrolidine ring can lead to increased efficacy against various microbial strains:

| Compound | Microbial Strain | Activity Level | Reference |

|---|---|---|---|

| MZO-2 | LPS-induced TNFα production | Significant Inhibition | |

| Various derivatives | Multiple strains | Enhanced Activity |

Applications in Research

(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate serves several roles in scientific research:

- Chiral Auxiliary : Utilized in asymmetric synthesis to produce enantiomerically pure compounds.

- Building Block : Acts as a precursor for synthesizing more complex organic molecules.

Study on Enzyme Interaction

A notable study evaluated the interaction of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate with the ASCT2 transporter, revealing its potential as an inhibitor. The study reported:

- Inhibition Ki Values : Approximately μM for ASCT2.

This highlights the compound's relevance in targeting amino acid transporters, which are critical in cancer metabolism .

Antiviral Efficacy Assessment

In vitro tests demonstrated that derivatives of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate exhibited significant antiviral activity against HSV-1. The study involved infecting Vero cells and measuring the therapeutic index of various compounds .

Q & A

Basic: What synthetic routes are commonly employed to prepare (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate, and what are the critical reaction parameters?

Answer:

The compound is synthesized via a multi-step process involving:

- Lithium bis(trimethylsilyl)amide (LiHMDS) -mediated alkylation of the pyrrolidine scaffold at low temperatures (-78°C) under inert gas (N₂). Allyl bromide or similar electrophiles are added to introduce substituents .

- Protection/deprotection strategies : The tert-butyl and ethyl ester groups act as orthogonal protecting groups, enabling selective functionalization. For example, tert-butyl esters are stable under acidic conditions but cleaved with trifluoroacetic acid (TFA) .

- Key parameters : Temperature control (-78°C for enolate formation), stoichiometry of LiHMDS (1.1 equivalents), and reaction time (1–2 hours) significantly impact yield and stereochemical outcomes .

Basic: How is the stereochemical integrity of the (S)-configured pyrrolidine core verified during synthesis?

Answer:

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98% ee) .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration. For example, derivatives of this compound (e.g., 5-bromo-3-thiophene analogs) have been structurally validated using Bruker APEXII CCD diffractometers and SHELXL refinement software .

- NMR spectroscopy : Coupling constants (e.g., J values for vicinal protons) and NOE correlations distinguish diastereomers .

Advanced: What strategies are used to mitigate diastereomer formation during alkylation of the pyrrolidine scaffold?

Answer:

- Steric control : Bulky tert-butyl groups restrict conformational flexibility, favoring axial attack of electrophiles. This minimizes undesired diastereomers .

- Low-temperature enolate formation : Maintaining -78°C ensures kinetic control, preventing equilibration to thermodynamically favored products .

- Additives : Chelating agents (e.g., HMPA) stabilize enolates and enhance stereoselectivity. For example, LiHMDS with HMPA increases diastereomeric ratios (dr) from 3:1 to >10:1 .

Advanced: How is this compound utilized as a precursor in the synthesis of complex heterocycles?

Answer:

- Tricyclic indole alkaloids : The pyrrolidine core is functionalized via cross-coupling (e.g., Suzuki-Miyaura) and cyclization reactions. For instance, gram-scale synthesis of enone intermediates for tricyclic systems has been reported .

- Peptidomimetics : The tert-butyl/ethyl ester groups are selectively deprotected to introduce amino acid residues. Boc-protected derivatives (e.g., 4-aminopyrrolidine analogs) are key intermediates in peptide synthesis .

- Catalyst development : Chiral pyrrolidine derivatives serve as ligands in asymmetric catalysis (e.g., proline-based organocatalysts) .

Advanced: How do researchers resolve contradictions in spectroscopic data for structurally similar pyrrolidine derivatives?

Answer:

- Comparative NMR analysis : Overlapping signals are deconvoluted using 2D techniques (e.g., HSQC, HMBC) to assign quaternary carbons and distinguish regioisomers .

- Isotopic labeling : Deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents clarify ambiguous peaks in crowded spectra .

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are cross-referenced with experimental data .

Basic: What analytical techniques are essential for purity assessment of this compound?

Answer:

- HPLC-MS : Reverse-phase C18 columns with UV detection (210–254 nm) and ESI-MS confirm molecular weight and detect impurities (<0.5%) .

- Elemental analysis : Combustion analysis (C, H, N) validates stoichiometry (±0.4% tolerance) .

- Melting point : Sharp melting ranges (e.g., 120–122°C) indicate high crystallinity and purity .

Advanced: What environmental and safety considerations are critical when handling this compound?

Answer:

- Toxicity : Derivatives may release hazardous gases (e.g., CO₂) upon decomposition. Use fume hoods and monitor airborne particulates .

- Waste disposal : Hydrolysis under basic conditions (e.g., NaOH/EtOH) neutralizes reactive esters before disposal .

- Storage : Anhydrous conditions (argon atmosphere) prevent ester hydrolysis. Store at -20°C in amber vials to avoid photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.